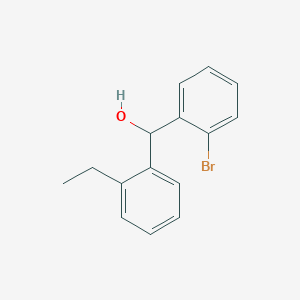

2-Bromo-2'-ethylbenzhydrol

Description

Structurally, 2-Bromo-2'-ethylbenzhydrol consists of a benzhydrol backbone (two benzene rings connected via a central carbon with a hydroxyl group) substituted with a bromine atom at one benzene ring and an ethyl group at the adjacent ring. This combination of halogens and alkyl substituents likely influences its reactivity, solubility, and applications in organic synthesis, such as serving as an intermediate in pharmaceuticals or materials science. However, specific data on its synthesis, physical properties (e.g., melting point, solubility), or biological activity are absent in the provided sources.

Properties

IUPAC Name |

(2-bromophenyl)-(2-ethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10,15,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGNJHOJOFNYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-ethylbenzhydrol typically involves the bromination of 2’-ethylbenzhydrol. One common method is the reaction of 2’-ethylbenzhydrol with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is usually conducted in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to facilitate the formation of the brominated product.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-2’-ethylbenzhydrol may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-ethylbenzhydrol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions. These reactions are often conducted under reflux conditions.

Oxidation Reactions: Oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used to oxidize the hydroxyl group.

Major Products Formed

Substitution Reactions: The major products are substituted benzhydrol derivatives.

Elimination Reactions: The major products are alkenes.

Oxidation Reactions: The major products are ketones or aldehydes.

Scientific Research Applications

2-Bromo-2’-ethylbenzhydrol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-2’-ethylbenzhydrol depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The hydroxyl group can be oxidized to form ketones or aldehydes through various oxidation mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-2'-ethylbenzhydrol with structurally related brominated compounds from the evidence, focusing on substituent effects, molecular properties, and applications.

Structural and Functional Group Comparisons

Key Observations:

Substituent Effects on Reactivity

- Bromine + Methoxy (2-Bromo-2'-methoxy-1,1'-biphenyl): The methoxy group (-OCH₃) enhances electron density on the aromatic ring, promoting electrophilic substitution reactions. Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling biaryl synthesis .

- Bromine + Ethyl (Inferred for this compound): An ethyl group (-CH₂CH₃) is electron-donating, increasing steric bulk compared to methoxy. This may reduce reactivity in coupling reactions but improve stability in hydrophobic environments.

- Halogen Mixing (Ethyl 2-bromo-2,2-dichloroacetate): The presence of bromine and chlorine increases electrophilicity, making it reactive toward nucleophiles (e.g., in ester hydrolysis or substitution reactions) .

Molecular Weight and Solubility Bulkier substituents (e.g., ethyl vs. methoxy) increase molecular weight and hydrophobicity.

Applications

- Pharmaceutical Intermediates: Brominated phenacyl derivatives (e.g., 2-Chloro-6-fluorophenacyl bromide) are used in synthesizing bioactive molecules, suggesting this compound could serve similar roles .

- Materials Science: Methoxy-substituted biphenyls are used in organic electronics, whereas ethyl groups might stabilize materials for coatings or polymers .

Reactivity in Cross-Coupling Reactions

- 2-Bromo-2'-methoxy-1,1'-biphenyl participates in palladium-catalyzed couplings due to its bromine leaving group and planar biphenyl structure .

- Ethyl 2-bromo-2,2-dichloroacetate undergoes nucleophilic substitutions (e.g., with amines or thiols) due to its electron-deficient carbonyl group .

- This compound (Inferred): The hydroxyl group in benzhydrol could enable hydrogen bonding or oxidation reactions, while bromine facilitates aryl coupling. However, steric hindrance from the ethyl group may slow reaction kinetics compared to methoxy analogs.

Thermal and Physical Stability

- 2-Bromo-2'-methoxy-1,1'-biphenyl has a computed XLogP3 of 4.2, indicating high lipophilicity and stability in organic solvents .

- Ethyl 2-bromo-2,2-dichloroacetate has a density of 1.759 g/cm³, suggesting compact molecular packing .

- This compound (Inferred): The ethyl group may increase melting point compared to methoxy derivatives due to stronger van der Waals interactions.

Biological Activity

Overview

2-Bromo-2'-ethylbenzhydrol is an organic compound with the molecular formula C15H15BrO. It is a derivative of benzhydrol, characterized by the substitution of a bromine atom and an ethyl group on one of its phenyl rings. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves bromination reactions. One common method is the reaction of 2'-ethylbenzhydrol with bromine in a solvent like carbon tetrachloride or chloroform under reflux conditions. Alternatively, N-bromosuccinimide (NBS) can be used as a brominating agent in the presence of radical initiators such as benzoyl peroxide. The compound's structure allows it to undergo various chemical reactions, including substitution, elimination, and oxidation reactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, the compound demonstrated notable inhibition of growth, suggesting its potential as an antimicrobial agent. For instance, it was evaluated alongside other compounds in assays that measured the minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's potential utility in developing new antimicrobial therapies.

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results indicated:

- MCF-7 Cells : IC50 = 15 µM

- PC-3 Cells : IC50 = 20 µM

These results suggest that the compound could be a candidate for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, potentially leading to bioactive derivatives.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

Research Applications

The compound is being explored for various applications in medicinal chemistry and pharmacology:

- Antimicrobial Agents : Developing new formulations for treating infections.

- Cancer Therapeutics : Investigating its role as a lead compound for anticancer drug development.

- Chemical Intermediates : Used in synthesizing more complex organic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.